

Improving the selectivity of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE

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Compound of Interest

Compound Name: C15H16FN3OS2

Cat. No.: B12619315

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Technical Support Center: 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE, a putative kinase inhibitor. The following sections address common challenges related to improving the selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects with 4-FLUOROPHENYL 2- (METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE in our cellular assays. What are the likely causes?

A1: Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1] The promiscuity of your compound could stem from its interaction with multiple kinases sharing similar active site features. To identify the specific off-targets, we recommend performing a comprehensive kinome scan.

Q2: What initial steps can we take to improve the selectivity of our lead compound?



A2: A good starting point is to perform a structure-activity relationship (SAR) study.[2] This involves synthesizing and testing analogs of the parent compound to understand how different functional groups contribute to potency and selectivity. Computational modeling can also help predict which modifications are most likely to improve selectivity.

Q3: How can we target a specific kinase more selectively?

A3: Several strategies can be employed to enhance kinase inhibitor selectivity.[1][3] These include:

- Exploiting differences in the gatekeeper residue: Modifying your compound to favor binding to kinases with a smaller gatekeeper residue can introduce selectivity.[1]
- Targeting inactive kinase conformations: Designing inhibitors that bind to the less-conserved 'DFG-out' conformation can significantly improve selectivity.[3]
- Allosteric inhibition: Developing inhibitors that bind to sites other than the highly conserved
 ATP-binding pocket can achieve high selectivity.[4]
- Covalent inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor can lead to exceptional selectivity.[1]

Q4: What are some key considerations when designing a covalent inhibitor?

A4: When designing a covalent inhibitor, it is crucial to target a non-conserved cysteine residue in the active site of your kinase of interest to avoid off-target covalent modifications.[1] The reactivity of the electrophilic warhead on your inhibitor must be carefully tuned to be reactive enough to bind to the target cysteine but not so reactive that it nonspecifically modifies other proteins.

Troubleshooting Guides Issue 1: Poor Selectivity Profile in Kinome Scan

Problem: The initial kinome scan of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE reveals inhibition of multiple off-target kinases with potencies similar to the intended target.



Troubleshooting Steps:

- Analyze the Kinome Scan Data: Identify the primary off-target kinases. Compare the active site residues of the on-target and off-target kinases, paying close attention to the gatekeeper residue and other non-conserved residues.
- Computational Modeling: Use molecular docking to predict the binding mode of your compound in both the on-target and major off-target kinases. This can reveal steric clashes or unfavorable interactions that can be exploited to improve selectivity.
- Structure-Activity Relationship (SAR) Exploration:
 - Gatekeeper Targeting: If the off-target kinases have a larger gatekeeper residue than your target, introduce a bulky substituent to your compound that will clash with the larger residue.[1]
 - Exploit Polarity Differences: If the active sites differ in polarity, introduce polar or nonpolar groups to your compound to favor interaction with the target kinase.
- Synthesize and Test Analogs: Based on your SAR and modeling insights, synthesize a focused library of analogs and screen them against the on-target and key off-target kinases.

Issue 2: Analogs with Improved Selectivity Show Reduced Potency

Problem: Modifications designed to improve selectivity have led to a significant loss of potency against the primary target.

Troubleshooting Steps:

- Re-evaluate the Binding Mode: The modifications may have disrupted a key interaction with the target kinase. Use computational modeling or X-ray crystallography to understand how the modifications have altered the binding orientation.
- Fine-Tuning Modifications: Instead of large structural changes, explore more subtle
 modifications. For example, if you introduced a bulky group, try systematically reducing its
 size to find a balance between selectivity and potency.



• Bivalent Inhibitors: Consider linking your inhibitor to a second molecule or peptide that targets another site on the kinase to increase affinity and selectivity.[1]

Experimental Protocols Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of an inhibitor across a panel of kinases.

Methodology:

- Prepare Compound: Dissolve 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE in DMSO to create a 10 mM stock solution.
- Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a broad panel of active human kinases.
- Assay Conditions: The assays are typically performed using a radiometric (e.g., 33 P-ATP) or fluorescence-based format. The inhibitor is usually tested at a fixed concentration (e.g., 1 μ M) in duplicate.
- Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. The results are often visualized as a dendrogram to show the relationships between the inhibited kinases.

Protocol 2: Structure-Activity Relationship (SAR) Study for Selectivity Enhancement

Methodology:

- Reference Compound: Use 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE as the starting point.
- Analog Design: Based on computational modeling and analysis of the target's active site, design a series of analogs with modifications at key positions:



- 4-Fluorophenyl group: Modify the substitution pattern on the phenyl ring to explore electronic and steric effects.
- Methylsulfanyl group: Replace with other small alkyl or aryl groups to probe a specific pocket.
- Morpholino group: Substitute with other cyclic amines to alter solubility and interactions with the solvent-exposed region.
- Synthesis: Synthesize the designed analogs. The general synthesis of pyrimidine derivatives
 often involves the cyclization of a chalcone-like precursor or direct substitution on a
 dihalopyrimidine core.[5][6][7]
- Screening: Screen the synthesized compounds against the primary target and key off-target kinases identified in the initial kinome scan.
- Data Analysis: Compare the IC50 values of the analogs for the on-target and off-target kinases to determine the selectivity index (SI = IC50 off-target / IC50 on-target).

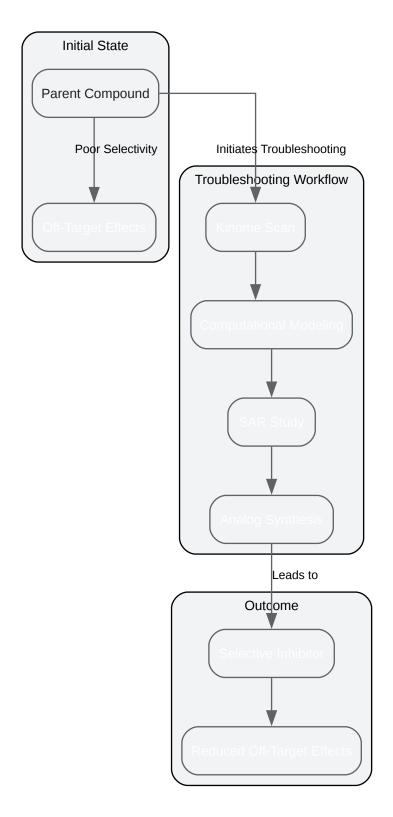
Data Presentation

Table 1: Kinase Selectivity Profile of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE and Analogs

Compound	Target Kinase IC50 (nM)	Off-Target 1 IC50 (nM)	Off-Target 2 IC50 (nM)	Selectivity Index (vs Off-Target 1)	Selectivity Index (vs Off-Target 2)
Parent Compound	50	75	120	1.5	2.4
Analog A	65	500	800	7.7	12.3
Analog B	45	60	110	1.3	2.4
Analog C	200	>10,000	>10,000	>50	>50



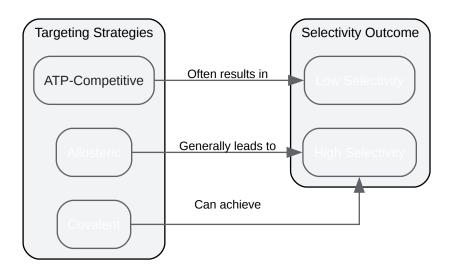
Visualizations



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Caption: Workflow for improving kinase inhibitor selectivity.



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Caption: Relationship between targeting strategy and selectivity.

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